3-(2-Methoxyphenyl)-3-(4-methoxyphenyl)propan-1-amine
Overview
Description
3-(2-Methoxyphenyl)-3-(4-methoxyphenyl)propan-1-amine is an organic compound that belongs to the class of phenethylamines. These compounds are characterized by the presence of a phenethylamine backbone, which is a common structural motif in many biologically active molecules. The compound features two methoxy groups attached to the phenyl rings, which can influence its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-3-(4-methoxyphenyl)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-methoxybenzaldehyde and 4-methoxybenzaldehyde.
Formation of Intermediate: A condensation reaction between the aldehydes and nitroethane in the presence of a base, such as sodium hydroxide, forms the corresponding nitrostyrene intermediates.
Reduction: The nitrostyrene intermediates are then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation to yield the amine product.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)-3-(4-methoxyphenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents or nucleophiles in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methoxy-substituted benzaldehydes, while reduction may produce various amine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)-3-(4-methoxyphenyl)propan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The methoxy groups may enhance its binding affinity and selectivity for these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
3-(2-Methoxyphenyl)-3-phenylpropan-1-amine: Lacks the additional methoxy group on the second phenyl ring.
3-Phenyl-3-(4-methoxyphenyl)propan-1-amine: Lacks the methoxy group on the first phenyl ring.
3-(2,4-Dimethoxyphenyl)-3-phenylpropan-1-amine: Contains additional methoxy groups on the phenyl rings.
Uniqueness
The presence of methoxy groups on both phenyl rings in 3-(2-Methoxyphenyl)-3-(4-methoxyphenyl)propan-1-amine may confer unique chemical and biological properties, such as increased lipophilicity, altered electronic effects, and enhanced binding to specific molecular targets.
Properties
IUPAC Name |
3-(2-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-19-14-9-7-13(8-10-14)15(11-12-18)16-5-3-4-6-17(16)20-2/h3-10,15H,11-12,18H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHLCCPCLWXZTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CCN)C2=CC=CC=C2OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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